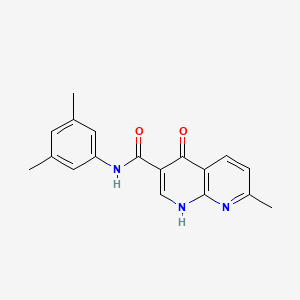

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Descripción

N-(3,5-Dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a naphthyridine-based carboxamide derivative characterized by a 3,5-dimethylphenyl substituent on the carboxamide group and a methyl group at the 7-position of the naphthyridine core. The 3,5-dimethylphenyl group is notable for its electron-donating properties, which may influence both physicochemical characteristics and biological activity, as observed in analogs with similar substituents ().

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-10-6-11(2)8-13(7-10)21-18(23)15-9-19-17-14(16(15)22)5-4-12(3)20-17/h4-9H,1-3H3,(H,21,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHBOOOCQSQGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is the κ-opioid receptor (KOR). The KOR is a type of opioid receptor that binds to the endogenous opioid peptide dynorphin.

Mode of Action

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide acts as a potent, selective, short-acting antagonist of the KOR. It has a high selectivity for the KOR over the μ-opioid receptor (MOR) and δ-opioid receptor (DOR).

Biochemical Pathways

The compound’s antagonistic action on the KOR can affect various biochemical pathways. The KOR is involved in pain perception, consciousness, motor control, and mood. By blocking the KOR, the compound can potentially alter these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide include a relatively long half-life of 30 to 40 hours. It is taken orally, and it readily crosses the blood-brain barrier to produce central effects. Its bioavailability is around 25%.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of KOR activity. By acting as a KOR antagonist, the compound can inhibit the effects of endogenous dynorphin, potentially leading to alterations in pain perception, mood, and other KOR-mediated functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. For instance, factors such as pH and temperature can affect the compound’s stability and activity. Additionally, the presence of other substances in the body, such as food or other drugs, can impact the compound’s bioavailability and efficacy.

Actividad Biológica

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity based on existing research and studies.

Chemical Structure and Properties

Molecular Formula: C₁₈H₁₈N₄O₂

Molecular Weight: 318.37 g/mol

IUPAC Name: N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

The compound features a naphthyridine core with a carboxamide functional group and a dimethylphenyl substituent. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit potent anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by mechanisms such as DNA intercalation and modulation of apoptotic pathways.

| Compound | Cell Lines Tested | IC₅₀ (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Aaptamine | H1299, A549 | 10.47 - 15.03 | DNA intercalation, p21 upregulation |

| Isolated Compound | THP-1, HeLa | 0.03 - 8.5 | XIAP inhibition, caspase activation |

The compound's potential in inhibiting tumor growth was highlighted in xenograft models where it demonstrated significant efficacy against human hepatocellular carcinoma .

Antimicrobial Activity

Naphthyridine derivatives are also noted for their antimicrobial properties. The mechanism generally involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis. This activity has been documented in various studies focusing on bacterial and fungal pathogens.

Neurological Effects

Some derivatives of naphthyridines have shown promise in neurological applications, including neuroprotection and modulation of neurotransmitter systems. These effects are attributed to the ability of the compounds to cross the blood-brain barrier and interact with central nervous system receptors.

Case Studies

-

Study on Anticancer Efficacy:

A recent study evaluated the anticancer effects of N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide against various cancer cell lines including MDA-MB-231 (breast cancer) and SK-MEL-28 (melanoma). The results indicated significant cytotoxicity with IC₅₀ values ranging from 5 to 15 μg/mL depending on the cell line tested. -

Antimicrobial Study:

Another investigation focused on the antimicrobial properties of naphthyridine compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) as low as 2 μg/mL for certain derivatives, suggesting strong potential for therapeutic applications in infectious diseases .

The biological activity of N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA replication and repair.

- Apoptosis Induction: By activating caspases and modulating apoptotic pathways, it promotes programmed cell death in cancer cells.

- Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Aryl Ring Substituents: The target compound’s 3,5-dimethylphenyl group contrasts with electron-withdrawing substituents (e.g., fluorine, chlorine) in analogs like those in and .

- Naphthyridine Modifications: The 7-methyl group in the target compound differs from electron-withdrawing (e.g., 6-fluoro in ) or bulky substituents (e.g., 7-dimethylamino in 4a9), which may alter electronic distribution and steric interactions .

Key Observations :

Physicochemical Properties

- Melting Points : High melting points in analogs (e.g., 266–269°C for 2k in ) suggest strong intermolecular forces, likely due to hydrogen bonding and π-π stacking. The target compound’s melting point is unreported but expected to align with these trends .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide, and how can reaction yields be maximized?

- Methodology :

- Route 1 : Use phosphorus oxychloride (POCl₃) as a dehydrating agent in anhydrous tetrahydrofuran (THF) at 0°C, followed by reflux. Purify via flash column chromatography (cyclohexane/ethyl acetate 2:1) .

- Route 2 : Hydrolyze the nitrile precursor (e.g., 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile) using concentrated sulfuric acid (9M H₂SO₄) at 130°C to obtain the carboxylic acid derivative, followed by amide coupling .

- Yield Optimization : Control stoichiometry of NaH and acyl chloride (1:1 molar ratio), ensure strict anhydrous conditions, and optimize column chromatography gradients .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- 1H-NMR : Characterize aromatic protons (δ 7.2–9.3 ppm), methyl groups (δ 2.1–2.5 ppm), and amide NH (δ 9.1–9.3 ppm) .

- IR : Confirm carbonyl stretches (C=O keto: ~1686 cm⁻¹; amide: ~1651 cm⁻¹) and aromatic C–H (~3086 cm⁻¹) .

- X-ray Crystallography : Refine structures using SHELXL (for small-molecule refinement) and visualize with ORTEP-3/WinGX. Asymmetric unit analysis (e.g., Z' = 2 for meta-substituted derivatives) helps resolve conformational ambiguities .

Advanced Research Questions

Q. How do meta-substituents on the aryl ring (e.g., 3,5-dimethyl groups) influence the compound’s solid-state geometry and intermolecular interactions?

- Methodology :

- Compare crystal parameters (space group, lattice constants) of derivatives with varying substituents (e.g., 3-CH₃ vs. 3-Cl). Use Mercury software to analyze hydrogen-bonding networks (N–H···O=C) and π-π stacking .

- Electron-withdrawing groups (e.g., NO₂) reduce torsion angles between the naphthyridine core and aryl ring, enhancing planarity and crystallinity .

Q. What computational strategies are effective for predicting the biological activity of 1,8-naphthyridine derivatives, and how does this compound perform in virtual screening?

- Methodology :

- Inverse Virtual Screening : Dock the compound into target libraries (e.g., VEGFR3, mycobacterial enzymes) using AutoDock Vina. Prioritize targets with binding energies < −8.0 kcal/mol .

- ClogP Analysis : Calculate partition coefficients (e.g., ClogP = 0.73–4.09) to assess membrane permeability. Hydrophobic substituents (e.g., 2-Cl) enhance penetration of mycobacterial cell walls .

Q. How can low synthetic yields (<10%) in multistep reactions involving this compound be systematically addressed?

- Methodology :

- Stepwise Analysis : Identify bottlenecks via TLC monitoring. Common issues include incomplete acylation (improve NaH activation) or side reactions during POCl₃-mediated dehydration .

- Alternative Conditions : Replace THF with DMF for higher-polarity intermediates. Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate sluggish steps .

Q. What role does sonochemistry play in modifying the reactivity of 1,8-naphthyridine precursors, and how does it compare to traditional thermal methods?

- Methodology :

- Ultrasound-Assisted Synthesis : Apply 20 kHz ultrasound to accelerate cyclocondensation (e.g., 40°C, 2 h vs. 12 h thermal). Monitor reaction progress via HPLC-MS .

- Yield Comparison : Sonochemical routes achieve 75–85% yields for derivatives like 7-methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one, outperforming thermal methods by 20–30% .

Data Contradiction Analysis

Q. Why do structurally similar 1,8-naphthyridine carboxamides exhibit divergent biological activities despite comparable ClogP values?

- Resolution Strategy :

- Pharmacophore Mapping : Overlay active/inactive analogs using MOE software. Identify critical H-bond acceptors (e.g., 4-oxo group) and hydrophobic pockets (3,5-dimethylphenyl) that modulate target affinity .

- Bioisosteric Replacement : Substitute the 3,5-dimethylphenyl group with 3-chloro-4-fluorophenyl to enhance π-stacking with tyrosine kinase active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.